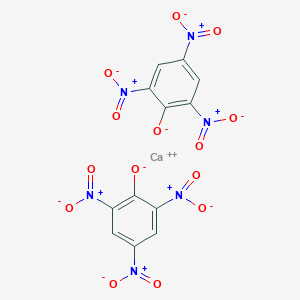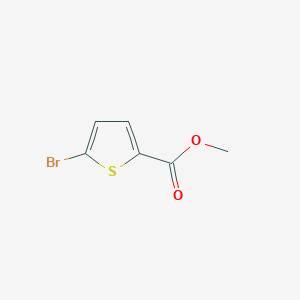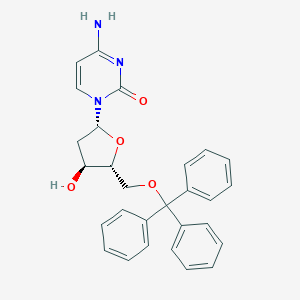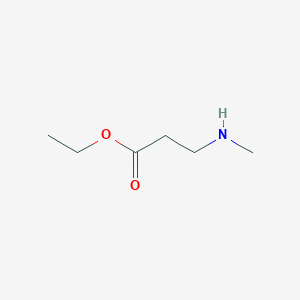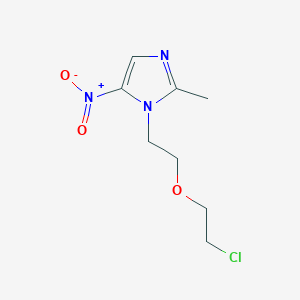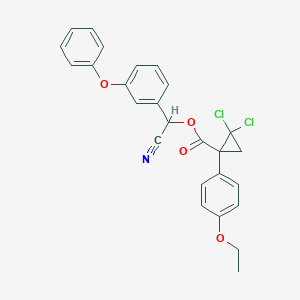
环丙菊酯
描述
Cycloprothrin is a synthetic pyrethroid insecticide known for its high insecticidal activity and low toxicity to mammals and fish. It was developed by the Commonwealth Scientific and Industrial Research Organisation (CSIRO) and is considered the first “designer” insecticide. Cycloprothrin is particularly effective against major rice pests and is widely used in paddy fields across Asia .
科学研究应用
Cycloprothrin has a wide range of scientific research applications, including:
Chemistry: Cycloprothrin is used as a model compound in studies of pyrethroid insecticides and their chemical properties.
Biology: Researchers study the effects of Cycloprothrin on various insect species to understand its mode of action and potential resistance mechanisms.
Medicine: Cycloprothrin’s low toxicity to mammals makes it a candidate for studies on insecticide safety and environmental impact.
Industry: Cycloprothrin is used in the treatment of wool and other textiles to provide insect resistance .
作用机制
Target of Action
Cycloprothrin primarily targets the sodium channel protein type 1 subunit alpha in insects . This protein plays a crucial role in the voltage-dependent sodium ion permeability of excitable membranes .
Mode of Action
Cycloprothrin is a sodium channel modulator . It acts on the nervous system of insects by prolonging the open phase of the sodium channel gates when a nerve cell is excited . This interaction with its targets leads to an overexcitation in insects, causing paralysis and eventually death .
Biochemical Pathways
The main metabolic pathways of pyrethroids, including Cycloprothrin, in mammals involve the cleavage and hydrolysis of the ester bond, followed by the hydroxylation and conjugation of cyclopropyl and phenoxyl in the molecules .
Result of Action
The result of Cycloprothrin’s action is the effective control of insect pests. By interacting with the sodium channels in the nervous system of insects, it causes overexcitation, leading to paralysis and death . This makes Cycloprothrin an effective insecticide, particularly for controlling rice water weevils and other insects in paddy fields .
Action Environment
Cycloprothrin has a low aqueous solubility and is non-volatile . It may persist in soil and water systems depending on local conditions . Environmental factors such as sunlight and atmospheric conditions can cause Cycloprothrin to break down within a few days . It’s worth noting that while generally harmless to humans and mammals at the concentrations used in commercial products, Cycloprothrin can be toxic to fish .
生化分析
Biochemical Properties
Cycloprothrin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nervous system of insects by binding to sodium channels in nerve cells, prolonging their open phase and causing continuous nerve impulses . This interaction disrupts normal nerve function, leading to paralysis and death of the insect. Cycloprothrin also interacts with cytochrome P450 enzymes, which are involved in its metabolism and detoxification .
Cellular Effects
Cycloprothrin affects various types of cells and cellular processes. In insects, it disrupts normal nerve function by binding to sodium channels, leading to paralysis and death . In mammalian cells, cycloprothrin has been shown to interact with hormone receptors, including estrogen, androgen, and thyroid hormone receptors . These interactions can disrupt cell signaling pathways, gene expression, and cellular metabolism, potentially leading to endocrine-disrupting effects .
Molecular Mechanism
The molecular mechanism of cycloprothrin involves its binding to sodium channels in nerve cells, prolonging their open phase and causing continuous nerve impulses . This binding interaction modifies the channel kinetics, leading to prolonged depolarization and eventual paralysis of the insect . Cycloprothrin also interacts with cytochrome P450 enzymes, which play a role in its metabolism and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cycloprothrin can change over time. Cycloprothrin is known for its stability and persistence in the environment, which can lead to long-term effects on cellular function . Studies have shown that cycloprothrin can degrade over time, but its degradation products may still exhibit insecticidal activity . Long-term exposure to cycloprothrin has been associated with potential endocrine-disrupting effects in mammals .
Dosage Effects in Animal Models
The effects of cycloprothrin vary with different dosages in animal models. At low doses, cycloprothrin is effective in controlling insect pests without causing significant toxicity to mammals . At high doses, cycloprothrin can exhibit toxic effects, including neurotoxicity and endocrine disruption . Threshold effects have been observed, where low doses do not cause adverse effects, but higher doses lead to significant toxicity .
Metabolic Pathways
Cycloprothrin is metabolized through several pathways, including hydrolysis of the central ester bond, oxidative attacks at various sites, and conjugation reactions . These metabolic pathways produce a complex array of primary and secondary water-soluble metabolites that are excreted in urine . Cytochrome P450 enzymes play a crucial role in the metabolism and detoxification of cycloprothrin .
Transport and Distribution
Cycloprothrin is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Cycloprothrin tends to accumulate in fatty tissues due to its lipophilic nature, which can lead to prolonged exposure and potential toxicity .
Subcellular Localization
The subcellular localization of cycloprothrin is primarily within the nervous system of insects, where it binds to sodium channels in nerve cells . In mammalian cells, cycloprothrin can localize to various compartments, including the cytoplasm and nucleus, where it interacts with hormone receptors and other biomolecules . Post-translational modifications and targeting signals may direct cycloprothrin to specific cellular compartments .
准备方法
Cycloprothrin is synthesized through a series of chemical reactions involving the formation of a cyclopropane ring. The synthetic route typically involves the reaction of 4-chlorobenzyl cyanide with propylene oxide to form the crucial intermediate. This intermediate undergoes further reactions to form the final product, Cycloprothrin . Industrial production of Cycloprothrin involves large-scale chemical synthesis in specialized facilities, such as the multi-tonne/day chemical plant operated by Nippon Kayaku in Japan .
化学反应分析
Cycloprothrin undergoes various chemical reactions, including:
Oxidation: Cycloprothrin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the chemical structure of Cycloprothrin, potentially altering its insecticidal properties.
Substitution: Cycloprothrin can undergo substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
相似化合物的比较
Cycloprothrin is unique among pyrethroid insecticides due to its specific molecular structure, which combines elements of both dichlorodiphenyltrichloroethane (DDT) and natural pyrethrins. This hybrid structure provides Cycloprothrin with high insecticidal activity and enhanced biodegradability. Similar compounds include:
Permethrin: Another synthetic pyrethroid with similar insecticidal properties but higher toxicity to aquatic organisms.
Cypermethrin: Known for its high insecticidal activity but also higher environmental persistence.
Fenvalerate: A pyrethroid with a similar mode of action but different chemical structure .
Cycloprothrin stands out due to its low toxicity to non-target organisms and its effectiveness in rice paddy environments, making it a valuable tool in integrated pest management.
属性
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2NO4/c1-2-31-20-13-11-19(12-14-20)25(17-26(25,27)28)24(30)33-23(16-29)18-7-6-10-22(15-18)32-21-8-4-3-5-9-21/h3-15,23H,2,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTWCAVZZBLHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058148 | |
| Record name | Cycloprothrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63935-38-6 | |
| Record name | Cycloprothrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63935-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloprothrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063935386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloprothrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPROTHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJD87S7ZH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







